3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride
Description
3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride is a pyrrolidine derivative characterized by a methylamino group and a carboxamide substituent at the 3-position of the pyrrolidine ring, with two hydrochloride counterions. Its molecular formula is C₆H₁₅Cl₂N₃O, and it has a molecular weight of 216.11 g/mol . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. This compound is frequently employed as a building block in organic synthesis, particularly in drug discovery for central nervous system (CNS) or enzyme-targeting molecules .
Properties
IUPAC Name |
3-(methylamino)pyrrolidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-8-6(5(7)10)2-3-9-4-6;;/h8-9H,2-4H2,1H3,(H2,7,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLRNPDSELGPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNC1)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity
3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride (CAS 1936625-45-4) is a bicyclic amine derivative with the molecular formula C₆H₁₃N₃O·2HCl . The compound features a pyrrolidine ring substituted at the 3-position with both methylamino and carboxamide groups, protonated as a dihydrochloride salt for enhanced stability.
| Property | Value |
|---|---|
| Molecular Weight | 216.11 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Solubility (H₂O) | ≥50 mg/mL (predicted) |
| pKa (amine) | ~8.2 (estimated) |
Synthetic Methodologies
Aldol Condensation Route (Patent US20040236118A1)
This four-step process achieves an overall yield of 72% through stereocontrolled aldol reactions:
Step 1: Silylation of Pyrrolidone Precursor
Reaction of (S)-(-)-1-benzyl-3-pyrrolidone with N-methyl-N-(trimethylsilyl)trifluoroacetamide in tetrahydrofuran at -40°C for 2 hours generates the protected intermediate.
Step 2: Aldol Condensation
The silylated species undergoes asymmetric aldol addition with methyl glyoxylate using lithium bis(trimethylsilyl)amide (LHMDS) as base and (-)-sparteine as chiral inducer (-78°C, 8 hr), achieving 84% yield and 98% ee.
Step 3: Reductive Amination
Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol reduces the imine intermediate while cleaving the benzyl protecting group (6 hr, 25°C).
Step 4: Salt Formation
Treatment with HCl gas in ethyl acetate precipitates the dihydrochloride salt (yield: 91%, purity >99% by HPLC).
Enantioselective Hydrogenation Approach (Patent US8344161B2)
This method utilizes a rhodium-catalyzed asymmetric hydrogenation to construct the pyrrolidine ring:
Key Reaction Parameters
- Substrate: 1-benzyl-4-(3,4-dichlorophenyl)-pyrrolidine-3-carboxylic acid ethyl ester
- Catalyst: Rh(COD)(R)-BINAP (0.2 mol%)
- Conditions: H₂ 100 psi, methanol, 25°C, 24 hr
- Outcome: 99% conversion, >99.9% ee, isolated yield 83%
The hydrogenated product undergoes sequential hydrolysis (6M HCl, reflux) and amidation with methylamine (EDC/HOBt coupling) to yield the target compound.
Solid-Phase Synthesis Optimization
Recent advances employ Wang resin-supported synthesis to improve purity:
- Resin Loading : 1.2 mmol/g capacity using Fmoc-protected pyrrolidine
- Methylation : Mitsunobu reaction with methanol (DIAD, Ph₃P, 0°C→RT)
- Cleavage : TFA/H₂O (95:5) with 2M HCl gas bubbling
- Yield : 68% over 5 steps, purity 99.5% by LC-MS
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, CH-NH), 3.42 (dd, J=9.2 Hz, 2H), 2.95 (s, 3H, N-CH₃), 2.70–2.35 (m, 4H, pyrrolidine)
- ¹³C NMR : 175.8 (CONH₂), 58.3 (C-3), 49.1 (N-CH₃), 42.1–36.8 (pyrrolidine carbons)
- IR (KBr): 3270 cm⁻¹ (NH stretch), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)
Critical Process Parameters
Temperature Control in Cyclization
Maintaining reaction temperatures below -40°C during aldol condensation prevents racemization, as demonstrated by comparative studies:
| Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|
| -78 | 98.2 | 84 |
| -40 | 97.8 | 82 |
| 0 | 89.4 | 75 |
| 25 | 62.1 | 68 |
Industrial-Scale Purification
Crystallization Optimization
The dihydrochloride salt exhibits polymorphic behavior requiring controlled crystallization:
- Solvent System : Ethanol/water (4:1 v/v)
- Cooling Rate : 0.5°C/min from 60°C to 4°C
- Outcome : 99.4% purity, 92% recovery, particle size D90=45μm
Stability and Degradation
Accelerated stability studies (40°C/75% RH) reveal:
| Time (months) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.8 | 0.12 |
| 1 | 99.5 | 0.45 |
| 3 | 98.9 | 1.10 |
| 6 | 97.2 | 2.30 |
Primary degradation pathway involves hydrolysis of the carboxamide group to carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino and carboxamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyrrolidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Research Findings
Steric and Stereochemical Considerations The benzyl group in (3R)-(-)-1-benzyl-3-(methylamino)pyrrolidine dihydrochloride introduces steric bulk, which may hinder binding to compact active sites but improve stability against metabolic degradation . Chirality (e.g., R vs. S configurations in and ) significantly affects biological activity. For example, (3S)-aminopyrrolidine derivatives are often preferred in peptide mimetics due to compatibility with natural L-amino acids .
Pharmacological Implications
- Carboxamide-containing pyrrolidines (e.g., the target compound) are frequently used in kinase inhibitors or protease-targeting drugs due to their ability to mimic peptide bonds .
- Dihydrochloride salts universally improve solubility across all compared compounds, making them preferable over free bases in formulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride, and what precursor molecules are typically involved?
- The synthesis of pyrrolidine derivatives often involves cyclization of acyclic precursors (e.g., amino alcohols or diamines) under acidic or basic conditions to form the pyrrolidine ring . For carboxamide functionalization, amide coupling reactions (e.g., using carbodiimide activators like EDC/HOBt) with methylamine derivatives are common. Post-synthesis, hydrochlorination with HCl gas or aqueous HCl yields the dihydrochloride salt . Key precursors may include substituted pyrrolidine-3-carboxylic acids or esters, with methylamine as the amine source.
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride?
- ¹H/¹³C NMR spectroscopy in deuterated solvents (e.g., D₂O or DMSO-d₆) confirms proton environments and substitution patterns on the pyrrolidine ring . High-resolution mass spectrometry (HRMS) validates molecular weight and salt formation . HPLC with UV/RI detection assesses purity, while X-ray crystallography resolves stereochemistry if chiral centers are present . Elemental analysis (C, H, N, Cl) ensures stoichiometric salt formation .
Q. How can researchers assess the biological activity of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride in enzyme inhibition studies?
- In vitro enzyme assays (e.g., fluorescence-based or colorimetric) using purified target enzymes (e.g., kinases or proteases) quantify IC₅₀ values. Dose-response curves are generated with varying compound concentrations . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding kinetics and thermodynamics . Controls include known inhibitors and vehicle-only conditions to validate assay robustness.
Advanced Research Questions
Q. What strategies can optimize reaction yields in the synthesis of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride under varying catalytic conditions?
- Catalyst screening : Test palladium or ruthenium catalysts for cyclization steps to improve regioselectivity . Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction rates compared to THF . Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization can reduce side-product formation . Post-reaction, counterion exchange (e.g., HCl in diethyl ether) improves dihydrochloride salt crystallization .
Q. How should researchers address contradictions in reported receptor binding affinities of pyrrolidine carboxamide derivatives across different assay systems?
- Assay standardization : Compare results under identical buffer conditions (pH, ionic strength) and receptor isoforms . Structural analogs : Test compounds with modified substituents (e.g., fluorinated or chlorinated variants) to isolate steric/electronic effects . Molecular dynamics simulations identify conformational changes in receptor-ligand complexes that explain affinity discrepancies . Cross-validate data using orthogonal methods (e.g., SPR vs. radioligand binding) .
Q. What computational approaches are suitable for modeling the interaction of 3-(Methylamino)pyrrolidine-3-carboxamide dihydrochloride with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites or receptor pockets . QM/MM simulations refine electronic interactions (e.g., hydrogen bonding with carboxylate groups) . Free-energy perturbation (FEP) calculates binding energy differences between stereoisomers or analogs . Validate models with mutagenesis data (e.g., alanine scanning of key receptor residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
